molecular formula C10H15N B2472397 2-(4-Methylphenyl)propan-1-amine CAS No. 4395-75-9

2-(4-Methylphenyl)propan-1-amine

Cat. No.: B2472397
CAS No.: 4395-75-9
M. Wt: 149.237
InChI Key: OSYBUIYEZRXUGS-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-(4-Methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is conducted to explore its potential therapeutic uses, including its effects on the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)propan-1-amine typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often include the use of a strong base such as sodium or potassium hydroxide and a suitable solvent like ethanol or methanol. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with reagents like lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 4-methylpropiophenone using a palladium or platinum catalyst under high pressure and temperature conditions. This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 4-Methylpropiophenone or 4-methylbenzoic acid.

    Reduction: 4-Methylphenylpropanol or 4-methylpropane.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)propan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, the compound can produce stimulant effects. The molecular targets include monoamine transporters and receptors, which mediate its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: A well-known stimulant with similar structural features but lacking the methyl group on the phenyl ring.

    Methamphetamine: Another stimulant with a similar structure but with an additional methyl group on the nitrogen atom.

    Phenethylamine: The parent compound of the amphetamine class, with a simpler structure.

Uniqueness

2-(4-Methylphenyl)propan-1-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its pharmacological properties and metabolic stability. This structural modification can result in differences in potency, duration of action, and side effect profile compared to other similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYBUIYEZRXUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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